6-Pyridin-2-ylpyridazin-3-ol

Description

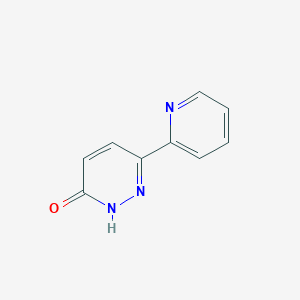

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCLFSUBVBCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407210 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66317-38-2 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Pyridin-2-ylpyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Pyridin-2-ylpyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] This document details a robust synthetic protocol, in-depth characterization methodologies, and a discussion of the critical chemical principles underpinning these processes. Particular attention is given to the tautomeric nature of the title compound, a key feature influencing its chemical behavior and potential biological interactions.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including cardiovascular,[3] anti-inflammatory, analgesic,[3] anticancer,[3] and antimicrobial properties.[4] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This compound, incorporating a pyridine ring, presents a unique scaffold for the development of novel therapeutic agents.

A crucial aspect of pyridazin-3-ol systems is their existence in a tautomeric equilibrium with the corresponding pyridazin-3(2H)-one form. This dynamic equilibrium between the enol (-ol) and keto (-one) forms can significantly influence the molecule's reactivity, polarity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the cyclocondensation of a suitable γ-keto acid with hydrazine, followed by a subsequent transformation. A common and versatile method for the formation of the pyridazinone ring involves the reaction of a γ-keto acid with hydrazine hydrate.[5]

Step 1: Synthesis of the Pyridazinone Core via Cyclocondensation

The initial and pivotal step is the formation of the pyridazinone ring. This is accomplished through the cyclocondensation reaction of a γ-keto acid with hydrazine hydrate. For the synthesis of a related compound, 6-methylpyridazin-3(2H)-one, levulinic acid (4-oxopentanoic acid) is reacted with hydrazine hydrate in ethanol.[3] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one (Illustrative)

-

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.[3]

-

For the synthesis of the title compound, the analogous γ-keto acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, would be the required starting material.

Step 2: Hydrolysis of a Halogenated Precursor

A highly effective method for introducing the hydroxyl group at the 3-position of the pyridazine ring is through the hydrolysis of a 3-chloro-pyridazine precursor. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group. While a specific protocol for the hydrolysis of 3-chloro-6-(pyridin-2-yl)pyridazine was not found in the immediate search results, the general principle of hydrolyzing chloro-pyridazines is a well-established transformation. This can typically be achieved by heating the chloro-pyridazine in an aqueous acidic or basic solution.

Conceptual Protocol: Hydrolysis of 3-Chloro-6-(pyridin-2-yl)pyridazine

-

Materials:

-

3-Chloro-6-(pyridin-2-yl)pyridazine

-

Aqueous sodium hydroxide or hydrochloric acid

-

Suitable solvent (e.g., water, ethanol/water mixture)

-

-

Procedure:

-

Dissolve or suspend 3-chloro-6-(pyridin-2-yl)pyridazine in an appropriate solvent.

-

Add a solution of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with acid or base, respectively, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Tautomerism: The Dual Identity of this compound

As previously mentioned, this compound exists in a tautomeric equilibrium with its keto form, 6-Pyridin-2-ylpyridazin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Both tautomers may be present in solution, and their relative populations can be investigated using spectroscopic techniques, particularly NMR spectroscopy.

Caption: Tautomeric equilibrium between the enol and keto forms.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound. The spectra will likely show signals corresponding to both tautomeric forms if they coexist in the chosen NMR solvent.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (keto form) / O-H (enol form) |

| ~8.6 - 8.7 | d | 1H | Pyridine H6' |

| ~7.8 - 8.0 | m | 2H | Pyridine H4', Pyridazine H4 |

| ~7.3 - 7.5 | m | 2H | Pyridine H3', H5' |

| ~7.0 - 7.1 | d | 1H | Pyridazine H5 |

Note: Chemical shifts are approximate and will vary depending on the solvent and the position of the tautomeric equilibrium.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (keto form) |

| ~155 - 160 | C-OH (enol form) |

| ~150 - 155 | Pyridine C2' |

| ~148 - 150 | Pyridine C6' |

| ~137 - 140 | Pyridine C4' |

| ~130 - 135 | Pyridazine C6 |

| ~125 - 130 | Pyridazine C4 & C5 |

| ~120 - 125 | Pyridine C3' & C5' |

Note: The presence of two sets of signals for the pyridazinone ring carbons would be indicative of a tautomeric mixture. A complete assignment of ¹H and ¹³C NMR spectra for various pyridazin-3(2H)-one derivatives has been reported, providing a valuable reference for spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for both the keto and enol forms.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 - 3200 | Broad | O-H stretch | -OH (enol form) |

| ~3200 - 3000 | Medium | N-H stretch | -NH (keto form) |

| ~1650 - 1680 | Strong | C=O stretch | Carbonyl (keto form) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic rings |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇N₃O), the expected molecular ion peak [M]⁺ would be at m/z 173.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 173 | [M]⁺ |

| 145 | [M - CO]⁺ |

| 117 | [M - CO - N₂]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl fragment) |

Experimental Workflow and Data Management

A systematic approach to the synthesis and characterization of this compound is crucial for reproducibility and data integrity. The following workflow diagram illustrates the key stages of the process.

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The described synthetic strategy, involving the formation of the pyridazinone core followed by hydrolysis of a halogenated intermediate, represents a viable route to this important heterocyclic compound. The detailed characterization plan, incorporating NMR, IR, and mass spectrometry, provides a robust framework for confirming the structure and purity of the final product.

Further research in this area could focus on the optimization of the synthetic protocol to improve yields and reduce reaction times. Additionally, a more in-depth investigation into the tautomeric equilibrium of this compound under various conditions would provide valuable insights into its chemical behavior. Given the diverse biological activities of the pyridazinone scaffold, the synthesis of a library of derivatives based on the title compound could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 6-Pyridin-2-ylpyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Modulating Inflammatory Pathways

In the landscape of modern drug discovery, the intricate signaling networks that govern cellular responses to inflammatory stimuli present a rich tapestry of therapeutic targets. Among these, the p38 mitogen-activated protein kinase (MAPK) pathway has emerged as a pivotal regulator of pro-inflammatory cytokine production, making it a focal point for the development of novel anti-inflammatory agents.[1][2] This guide delves into the hypothesized mechanism of action of 6-Pyridin-2-ylpyridazin-3-ol, a small molecule bearing structural resemblance to known p38 MAPK inhibitors. Based on available literature for analogous compounds, we will explore its potential as a modulator of the p38α MAPK signaling cascade, a key player in inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[2][3]

The core structure of this compound, featuring a pyridinyl-pyridazine scaffold, is a privileged motif in medicinal chemistry. Notably, pyridinyl-imidazole compounds were among the first identified inhibitors of p38α, and related pyridopyridazin-6-one structures have demonstrated potent p38α inhibitory activity. This structural homology provides a strong rationale for investigating this compound as a targeted inhibitor of this critical inflammatory kinase. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the p38α MAPK pathway, the hypothesized interaction of this compound with this pathway, and detailed experimental protocols to validate this mechanism of action.

A crucial chemical characteristic of this compound is its potential for tautomerism, existing in equilibrium between the pyridazin-3-ol and the pyridazin-3-one forms. This property can significantly influence its biological activity and interaction with the target protein. Studies on similar pyridazinone systems suggest that the position of this equilibrium can be influenced by substituents on the pyridazine ring.[4]

The p38α MAPK Signaling Cascade: A Central Hub in Inflammation

The p38 MAPK pathway is a three-tiered kinase cascade that translates extracellular signals into a cellular response.[1] There are four main isoforms of p38 MAPK (α, β, γ, and δ), with p38α being the most ubiquitously expressed and the primary isoform implicated in inflammatory processes.[1][5] The activation of this pathway is initiated by a variety of environmental stresses and inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[6][7]

The canonical activation sequence is as follows:

-

Upstream Activation: Extracellular stimuli activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[8]

-

MKK Phosphorylation: The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6 for the p38 pathway.[9][10]

-

p38α Activation: MKK3/6 dually phosphorylates p38α on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to a conformational change that activates the kinase.[8][11]

-

Downstream Substrate Phosphorylation: Activated p38α translocates from the cytoplasm to the nucleus and phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[6][7][12]

The phosphorylation of these substrates ultimately culminates in the transcriptional and translational upregulation of pro-inflammatory genes, most notably TNF-α and IL-1β.[5][13] The inhibition of p38α is therefore a compelling strategy to attenuate this inflammatory cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. sinobiological.com [sinobiological.com]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

In Silico Prediction of 6-Pyridin-2-ylpyridazin-3-ol Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive in silico workflow for predicting the biological activity of novel chemical entities, with a specific focus on 6-Pyridin-2-ylpyridazin-3-ol. In the absence of extensive experimental data for this compound, this document serves as a procedural whitepaper. It details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to equip researchers, scientists, and drug development professionals with a robust computational framework to accelerate the identification and validation of potential therapeutic candidates.

Introduction: The Imperative for In Silico Bioactivity Prediction

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify lead compounds with desired biological activities.[1] Traditional high-throughput screening (HTS) methods, while effective, are often resource- and time-intensive. Computer-Aided Drug Design (CADD) has emerged as a powerful and complementary approach to expedite this process.[2][3] In silico techniques enable the rapid assessment of the potential biological activity and pharmacokinetic properties of small molecules, thereby prioritizing candidates for synthesis and experimental validation.[1]

Foundational Analysis of this compound

Prior to any predictive modeling, a thorough characterization of the query molecule is essential.

Molecular Structure and Properties

The initial step involves obtaining the canonical structure and physicochemical properties of this compound. This information is critical for all subsequent in silico analyses.

| Property | Value | Source |

| Molecular Formula | C9H7N3O | PubChem[4] |

| Molecular Weight | 173.17 g/mol | PubChem[4] |

| SMILES | C1=CC=NC(=C1)C2=NNC(=O)C=C2 | PubChem[4] |

| InChIKey | DDCLFSUBVBCSFN-UHFFFAOYSA-N | PubChem[4] |

| XlogP (Predicted) | 0.5 | PubChem[4] |

These fundamental properties provide a baseline for assessing the molecule's drug-likeness and potential for oral bioavailability.

The In Silico Bioactivity Prediction Workflow

The prediction of biological activity for a novel compound like this compound involves a multi-step computational pipeline.[1][5] This workflow is designed to systematically identify potential biological targets and characterize the compound's interaction with those targets.

Caption: In Silico Bioactivity Prediction Workflow.

Part 1: Target Identification and Fishing

The initial and most critical step is to identify potential protein targets for this compound.[1] This can be achieved through several complementary in silico approaches.

This method is predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities.[1] The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds, such as ChEMBL and PubChem, to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for our query compound.

Pharmacophore modeling is a powerful technique in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[2][6][7] These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).[6][8] The resulting pharmacophore model can then be used as a 3D query to screen large compound databases for molecules that fit the model, thus having a higher probability of being active.[8]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Preparation: A set of at least 5-10 known active ligands for a specific target are collected. Their 3D structures are generated and minimized.

-

Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified for each ligand.

-

Model Generation: Software like Discovery Studio or LigandScout is used to align the ligands and generate pharmacophore hypotheses that represent the spatial arrangement of the identified features.

-

Model Validation: The best pharmacophore model is selected based on statistical parameters and its ability to discriminate between active and inactive compounds.

-

Database Screening: The validated pharmacophore model is used to screen a 3D compound database to identify potential hits.

Part 2: Molecular Docking Simulations

Once a set of high-priority potential targets is identified, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.[1][9][10]

Causality Behind Experimental Choices: The goal of molecular docking is to simulate the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[11] This allows for the prediction of the preferred orientation of the ligand when bound to the receptor and the strength of the interaction, often expressed as a docking score or binding energy.[9]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Preparation of the Ligand:

-

Preparation of the Receptor:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[12][14]

-

Water molecules and non-interacting ions are removed.[12][13]

-

Missing atoms and side chains are repaired, and the structure is minimized.[12]

-

Polar hydrogens and Kollman charges are added using ADT.[13]

-

The prepared receptor is saved in the .pdbqt format.

-

-

Docking Execution:

-

Analysis of Results:

-

The output provides multiple binding poses ranked by their predicted binding affinities (in kcal/mol).[9]

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization software like PyMOL or UCSF Chimera is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[14]

-

Caption: Molecular Docking Workflow.

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[15][16][17] If a sufficient number of analogs of this compound with known bioactivities were available, a QSAR model could be developed to predict the activity of our query compound.

Pillars of a Self-Validating QSAR System:

-

Data Quality: The model is only as good as the data it is built upon. The biological activity data should be from a consistent assay.

-

Descriptor Selection: Molecular descriptors, which are numerical representations of a molecule's properties, must be chosen carefully to be relevant to the biological activity.[18]

-

Statistical Method: Appropriate statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), must be used to build the model.[18]

-

Rigorous Validation: The model's predictive power must be validated using both internal (e.g., cross-validation) and external validation sets of compounds.

Part 4: ADMET Prediction

In addition to predicting biological activity, it is crucial to assess the pharmacokinetic and toxicological properties of a potential drug candidate.[1] In silico ADMET prediction models can estimate a range of properties.[19][20][21]

| ADMET Property | Description | Importance in Drug Development |

| Absorption | Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). | Determines if a drug can be absorbed orally. |

| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the amount of free drug available to act on the target. |

| Metabolism | Prediction of inhibition or substrate activity for Cytochrome P450 (CYP) enzymes. | Crucial for understanding drug-drug interactions and clearance. |

| Excretion | Prediction of renal clearance. | Determines the drug's half-life in the body. |

| Toxicity | Prediction of potential toxicities such as carcinogenicity, mutagenicity, and hepatotoxicity. | Essential for ensuring the safety of the drug candidate. |

A variety of online tools and standalone software are available for ADMET prediction, such as ADMETlab 3.0, admetSAR, and PreADMET.[20][21][22][23]

Synthesizing the Data and Prioritizing for Experimental Validation

The final step in this in silico workflow is to integrate the results from all analyses to form a comprehensive bioactivity profile for this compound. This involves:

-

Target Prioritization: Ranking the potential targets based on the strength of evidence from ligand-based screening, pharmacophore modeling, and molecular docking scores.

-

Binding Mode Analysis: Detailed examination of the predicted binding poses to understand the key interactions driving binding affinity. This can inform future lead optimization efforts.

-

Drug-Likeness Assessment: Evaluating the ADMET profile to identify any potential liabilities that may hinder the development of the compound into a drug.

The outcome of this integrated analysis is a prioritized list of predicted targets and a clear rationale for advancing this compound to the next stage of experimental validation.

Conclusion

This technical guide has outlined a comprehensive and robust in silico workflow for the prediction of the bioactivity of this compound. By systematically applying techniques such as target fishing, molecular docking, and ADMET profiling, researchers can gain valuable insights into the therapeutic potential of novel compounds in a time- and cost-effective manner. This approach not only accelerates the drug discovery process but also provides a strong foundation for informed decision-making in the subsequent stages of preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 4. PubChemLite - 6-(pyridin-2-yl)pyridazin-3-ol (C9H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ijapbjournal.com [ijapbjournal.com]

- 16. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]

- 18. mdpi.com [mdpi.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 21. admetSAR [lmmd.ecust.edu.cn]

- 22. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 23. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery of Novel Pyridazinone Compounds: Synthesis, Screening, and Optimization

Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to serve as a bioisostere for various functional groups and to engage in crucial hydrogen bonding interactions with biological targets.[3] This inherent adaptability has led to the development of pyridazinone derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[4][5][6] Consequently, the pyridazinone scaffold is considered a privileged structure, a molecular framework that is recurrently found in potent, biologically active compounds.[2]

This guide provides an in-depth exploration of the core principles and methodologies involved in the discovery of novel pyridazinone-based therapeutic agents. We will delve into the strategic chemical synthesis, robust biological evaluation, and iterative optimization processes that are essential for transforming a simple heterocyclic core into a promising drug candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Part 1: Strategic Synthesis of the Pyridazinone Core

The foundation of any pyridazinone-based drug discovery program lies in the efficient and flexible synthesis of the core scaffold and its derivatives. The choice of synthetic route is critical, as it must allow for the facile introduction of diverse substituents to enable comprehensive structure-activity relationship (SAR) studies.

The Cornerstone Reaction: Cyclocondensation of γ-Ketoacids

The most fundamental and widely employed method for constructing the 4,5-dihydropyridazin-3(2H)-one ring is the cyclocondensation reaction between a γ-ketoacid and a hydrazine derivative.[2][7]

Causality of Experimental Choice:

-

γ-Ketoacids (Substrate): These precursors are ideal because they possess two key electrophilic centers—the ketone carbonyl and the carboxylic acid carbonyl—perfectly positioned for a condensation reaction with the two nucleophilic nitrogens of hydrazine. The choice of the specific γ-ketoacid directly dictates the substituent at the C6 position of the final pyridazinone ring, providing a primary point of diversification.

-

Hydrazine Hydrate (Reagent): As the simplest hydrazine, it is a potent dinucleophile that readily attacks the carbonyl centers. The initial reaction typically occurs at the more reactive ketone carbonyl, followed by an intramolecular cyclization via amide formation, and subsequent dehydration to yield the stable heterocyclic ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for direct installation of a substituent at the N2 position.[7]

-

Reflux Conditions: The reaction generally requires heat to overcome the activation energy for the dehydration step, ensuring a high yield of the cyclized product. Ethanol is a common solvent as it effectively dissolves the reactants and has a suitable boiling point for the reaction.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriate 3-aroylpropionic acid (a γ-ketoacid) in absolute ethanol.

-

Reagent Addition: Add 1.2 equivalents of hydrazine hydrate to the solution. If a precipitate forms, add minimal additional ethanol to maintain a stirrable suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity.

Diversification Strategies

Once the core pyridazinone is synthesized, further modifications are necessary to explore the chemical space and optimize biological activity. N-alkylation and reactions at the C3-chloro position are common and powerful strategies.[8][9]

-

N-Alkylation: The nitrogen at the N2 position can be readily alkylated using various electrophiles (e.g., ethyl chloroacetate) in the presence of a weak base like potassium carbonate (K₂CO₃).[9][10] This provides a handle for introducing diverse side chains, which is crucial for modulating properties like solubility, cell permeability, and target engagement.

-

Chlorination and Nucleophilic Substitution: Treating the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the C3-carbonyl into a more reactive chloro group.[8] This activated intermediate can then undergo nucleophilic substitution with a wide array of nucleophiles (amines, thiols, etc.), enabling extensive diversification of the C3 position.

Caption: General workflow for pyridazinone synthesis and diversification.

Part 2: Biological Evaluation and High-Throughput Screening

With a library of novel pyridazinone compounds in hand, the next critical phase is to assess their biological activity. Given the broad therapeutic potential of this scaffold, a tiered screening approach is often employed, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies.[4][6]

The Screening Cascade: From Hit to Lead

The process of identifying a promising compound is a systematic funneling of candidates.

-

Primary Screening: The entire library of synthesized compounds is tested in a high-throughput assay designed to identify "hits"—compounds that show activity against a specific biological target (e.g., an enzyme, receptor, or cell line).

-

Dose-Response and Potency: Hits are then subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for ranking compounds and eliminating weakly active ones.

-

Selectivity Profiling: Potent compounds are tested against related targets to assess their selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.

-

Secondary and Cellular Assays: Compounds that are both potent and selective are advanced to more complex secondary assays, often in a cellular context, to confirm their mechanism of action and assess their effects in a more biologically relevant system.[11]

-

In Vivo Efficacy: The most promising candidates ("leads") are then evaluated in animal models of disease to determine their efficacy and pharmacokinetic properties.[12]

Caption: A typical screening cascade for drug discovery.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

Many pyridazinone derivatives function as kinase inhibitors.[13] The following protocol describes a self-validating system for assessing the inhibition of a specific kinase, a common target in oncology.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically via a fluorescence- or luminescence-based method.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific substrate.

-

Serially dilute the test pyridazinone compounds in the appropriate buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare a vehicle control (e.g., DMSO) and a no-kinase control.

-

-

Kinase Reaction:

-

Add 5 µL of each test compound dilution to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

-

-

ATP Depletion & ADP Conversion:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis & Validation:

-

The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Self-Validation: The no-kinase control wells should have minimal signal, establishing the baseline. The vehicle control wells represent 100% kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the iterative process of modifying the chemical structure of a hit compound to improve its potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This is arguably the most critical and creative phase of drug discovery.[5][14]

Key Modification Points on the Pyridazinone Scaffold

Systematic modification at different positions of the pyridazinone ring allows for a deep understanding of how structure impacts biological function.

-

N2-Position: Substitution at this position often influences interactions with the solvent-exposed regions of a binding pocket and can be used to tune physicochemical properties like solubility and metabolic stability. For example, introducing a benzyl group at the N2-position was found to be associated with potent and selective inhibitory activity toward PDE5.[15]

-

C6-Position: This position is a primary vector for diversification. Attaching different aryl or heteroaryl groups here can profoundly impact target affinity and selectivity. In many cases, a phenyl ring at this position is crucial for activity.[15]

-

C4/C5-Positions: Modifications here can alter the planarity and conformation of the ring system. Introducing substituents or fusing another ring can lead to enhanced binding by accessing deeper pockets of the target protein.

-

Linker and Terminal Groups: For inhibitors that have a "warhead" or a second pharmacophore, the linker connecting it to the pyridazinone core is critical. The length and composition of the linker can dramatically affect potency, as seen in the development of PARP7/HDAC dual inhibitors where inhibitory activity against HDACs increased with linker length.[14]

Caption: Key modification points for SAR studies on the pyridazinone core.

Quantitative SAR Data Summary

The following table summarizes representative SAR findings from the literature, illustrating how specific structural changes impact the activity of pyridazinone derivatives against different targets.

| Target Class | Scaffold Position | Modification | Observed Effect on Activity | Reference |

| PDE5 Inhibitors | N2-Position | Benzyl group | Potent and selective inhibition | [15] |

| C6-Position | Phenyl ring | Necessary for inhibitory activity | [15] | |

| Ring Fusion | Pyrazole fused to pyridazinone | Maintained or improved potency | [15] | |

| PARP7/HDAC Inhibitors | Linker | Increased linker length | Increased HDAC inhibition | [14] |

| R¹ Group | Pyrimidinyl vs. Pyridinyl | Pyrimidinyl essential for dual activity | [14] | |

| B-Raf Inhibitors | Linker | Thiourea linker | Important for B-Raf affinity | [15] |

| N-Phenyl | N-phenyl on pyridazinone | Improved inhibitory activity | [15] | |

| Glucan Synthase Inhibitors | Phenyl Ring | 3,5-difluorophenyl | Significant efficacy | [12] |

Conclusion and Future Directions

The pyridazinone scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent drug-like properties provide a solid foundation for lead optimization. As demonstrated, a logical, iterative process of design, synthesis, and biological evaluation, underpinned by a deep understanding of structure-activity relationships, is the key to success.

Future research will likely focus on leveraging computational methods for more predictive in silico design, exploring novel biological targets for pyridazinone-based agents, and addressing persistent challenges such as improving bioavailability and target specificity.[5] The continued exploration of this "wonder nucleus" promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. miragenews.com [miragenews.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]

- 8. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating 6-Pyridin-2-ylpyridazin-3-ol as a Potential Kinase Inhibitor

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2][3]

The pyridine and pyridazine scaffolds are prevalent in many biologically active compounds and are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[4][5] Several kinase inhibitors incorporating these heterocyclic systems have been successfully developed.[6][7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel compound, 6-Pyridin-2-ylpyridazin-3-ol, as a potential kinase inhibitor. The protocols outlined herein provide a systematic workflow, from initial screening and potency determination to cell-based assays and mechanism of action studies.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

Protocol 1: Solubilization and Storage of this compound

-

Initial Solubility Testing: Begin by assessing the solubility of this compound in common laboratory solvents. A recommended starting solvent is dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the compound.

-

Add the appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate at room temperature until the compound is completely dissolved.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in desiccated conditions to maintain compound integrity.

-

-

Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically <1%).

Phase 1: Initial Screening and Potency Determination

The initial phase of evaluation involves screening the compound against a broad range of kinases to identify potential targets and then quantifying its inhibitory potency against any "hits".

High-Throughput Screening (HTS) for Kinase Inhibition

A universal, robust biochemical assay is ideal for primary screening to assess inhibitor selectivity and potency across multiple kinases.[10] The ADP-Glo™ Kinase Assay is a suitable platform as it measures the amount of ADP produced in a kinase reaction, making it compatible with virtually any kinase-substrate combination.[10]

Protocol 2: Broad Kinase Panel Screening using ADP-Glo™ Assay

-

Assay Principle: This luminescent assay quantifies ADP produced by a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP formation and a lower luminescent signal.

-

Experimental Setup:

-

In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase reaction buffer.

-

Add this compound at a fixed concentration (e.g., 10 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

-

Incubate the plate at room temperature for a duration suitable for the specific kinase (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A significant reduction in signal compared to the DMSO control indicates potential inhibitory activity.

Determination of IC50 Value

For any kinases where significant inhibition is observed, the next step is to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.[11]

Protocol 3: IC50 Determination

-

Serial Dilution: Prepare a series of dilutions of this compound (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).

-

Assay Performance: Perform the kinase activity assay (e.g., ADP-Glo™) with the range of inhibitor concentrations.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the magnitude of its effect. |

Phase 2: Cell-Based Assays

While in vitro assays are crucial for initial screening, they may not fully recapitulate the complexity of the cellular environment.[12][13] Cell-based assays provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and competition with intracellular ATP.[12][14][15]

Protocol 4: Cellular Phosphorylation Assay

-

Assay Principle: This assay measures the phosphorylation of a specific kinase substrate within intact cells. Inhibition of the target kinase by a cell-permeable compound will result in a decrease in substrate phosphorylation.[14][16]

-

Experimental Workflow:

-

Select a cell line that expresses the target kinase and its downstream substrate.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Lyse the cells and use an antibody-based detection method, such as ELISA or Western blotting, with a phospho-specific antibody to quantify the level of substrate phosphorylation.[14]

-

Normalize the phospho-protein signal to the total protein signal to account for any variations in cell number.

-

-

Data Analysis: Calculate the cellular IC50 value by plotting the normalized phosphorylation signal against the inhibitor concentration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pyridone 6 - MedChem Express [bioscience.co.uk]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]

- 16. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for 6-Pyridin-2-ylpyridazin-3-ol in Medicinal Chemistry

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. This heterocycle's unique electronic properties and hydrogen bonding capabilities make it a valuable core for designing potent and selective therapeutic agents. Among[1][2] the numerous pyridazinone derivatives, 6-Pyridin-2-ylpyridazin-3-ol stands out as a key pharmacophore, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its rigid, planar structure provides an excellent anchor for binding within the ATP-binding pockets of various kinases, while the pyridin-2-yl group offers a vector for chemical modification to enhance potency and selectivity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of the title compound, its application in relevant biological assays, and an in-depth look at the signaling pathways it modulates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry, from formulation to understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | PubChem |

| Molecular Weight | 173.17 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Tautomeric Forms | 6-(pyridin-2-yl)pyridazin-3(2H)-one | - |

Caption: Key physicochemical properties of this compound.

Synthesis Protocol

The synthesis of this compound is most commonly achieved through the condensation of a γ-keto acid with hydrazine hydrate. This [3]method provides a straightforward and efficient route to the pyridazinone core.

Part 1: Synthesis of 3-oxo-3-(pyridin-2-yl)propanoic acid (γ-keto acid intermediate)

This intermediate can be synthesized via the Claisen condensation of ethyl picolinate with ethyl acetate, followed by hydrolysis.

Materials:

-

Ethyl picolinate

-

Ethyl acetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl picolinate and ethyl acetate dropwise with stirring under an inert atmosphere.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to precipitate the β-keto ester.

-

Filter the crude product, wash with cold water, and dry.

-

Hydrolyze the ester by refluxing with a solution of sodium hydroxide in aqueous ethanol for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate 3-oxo-3-(pyridin-2-yl)propanoic acid.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure γ-keto acid.

Part 2: Synthesis of 6-(pyridin-2-yl)pyridazin-3(2H)-one

Materials:

-

3-oxo-3-(pyridin-2-yl)propanoic acid

-

Hydrazine hydrate

-

Ethanol or acetic acid

Procedure:

-

Dissolve 3-oxo-3-(pyridin-2-yl)propanoic acid (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 6-(pyridin-2-yl)pyridazin-3(2H)-one.

Application in Kinase Inhibition Assays

The this compound scaffold is a potent inhibitor of several kinases implicated in cancer and inflammation. The following protocols outline general procedures for evaluating the inhibitory activity of this compound and its derivatives against key kinase targets.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities (IC₅₀ values) of various pyridazinone derivatives against several key kinases. While specific data for the parent compound this compound is not always available in a consolidated format, the data for its close analogs highlight the potential of this scaffold.

| Kinase Target | Derivative/Scaffold | IC₅₀ (nM) | Reference |

| p38α MAPK | Pyridopyridazin-6-one derivative | Sub-nanomolar | --INVALID-LINK-- |

| FER Tyrosine Kinase | Pyrido-pyridazinone derivative (DS21360717) | 0.5 | |

| [4][5]CSK | Pyridazinone lead 1 | Modest Potency | |

| [1][4]BTK | Pyrazolo[3,4-d]pyridazinone derivative 8 | 2.1 | |

| [1]BTK | Benzofuro[3,2-b]pyridin-2(1H)-one 6f | 74 |

C[6]aption: IC₅₀ values of pyridazinone derivatives against various kinases.

Protocol 1: p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATF2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or its derivatives dissolved in DMSO

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the final desired concentrations.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO control.

-

Add 2 µL of p38α kinase solution.

-

Initiate the reaction by adding 2 µL of a pre-mixed substrate/ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Record the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: FER Tyrosine Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase by an inhibitor.

Materials:

-

Recombinant FER kinase

-

LanthaScreen® Eu-anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase buffer

-

This compound or its derivatives dissolved in DMSO

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

Assay Assembly:

-

Add 5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of a pre-mixed FER kinase/Eu-anti-tag antibody solution.

-

Add 5 µL of the Alexa Fluor® 647-labeled tracer.

-

-

Incubation and Detection:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then the percent inhibition. Determine the IC₅₀ value from a dose-response curve.

Protocol 3: C-Terminal Src Kinase (CSK) Inhibition Assay (HTRF®)

This assay measures the phosphorylation of a substrate peptide by CSK using Homogeneous Time-Resolved Fluorescence (HTRF®).

Materials:

-

Recombinant human CSK

-

Biotinylated substrate peptide (e.g., Poly-Glu, Tyr 4:1)

-

ATP

-

HTRF® KinEASE™-Tyr kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin

-

Kinase buffer

-

This compound or its derivatives dissolved in DMSO

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

Kinase Reaction:

-

Add the test compound, CSK, and biotinylated substrate peptide to the wells of a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding the HTRF® detection reagents (pre-mixed Eu³⁺-cryptate antibody and XL665-streptavidin in detection buffer containing EDTA).

-

Incubate for 1 hour at room temperature.

-

Read the HTRF® signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: Calculate the HTRF® ratio and percent inhibition to determine the IC₅₀ value.

Protocol 4: Bruton's Tyrosine Kinase (BTK) Inhibition Assay (ADP-Glo™)

This protocol is similar to the p38α assay and measures ADP production.

Materials:

-

Recombinant human BTK

-

Kinase buffer

-

Substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound or its derivatives dissolved in DMSO

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

-

Kinase Reaction:

-

Add the test compound and BTK enzyme to the wells of a 384-well plate.

-

Initiate the reaction by adding a solution of the substrate peptide and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Record the luminescence.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

[1]Application in In Vivo Anti-Inflammatory Models

The inhibitory effect of this compound and its derivatives on pro-inflammatory kinases like p38α suggests their potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a standard and widely used acute inflammation model to evaluate the efficacy of such compounds.

####[7] Protocol 5: Carrageenan-Induced Paw Edema in Rats

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound or its derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose or DMSO/saline)

-

Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

-

Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate the signaling pathways modulated by the kinases that are targeted by this compound and its derivatives.

Caption: p38 MAPK Signaling Pathway and Inhibition.

References

- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

Application Notes & Protocols: High-Throughput Screening Assays for Modulators of the GABA-A Receptor Targeting the 6-Pyridin-2-ylpyridazin-3-ol (Gaboxadol) Binding Site

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of novel compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor. We focus on assays designed to identify and characterize direct agonists, such as 6-Pyridin-2-ylpyridazin-3-ol (Gaboxadol), a potent and selective partial agonist with preferential activity at extrasynaptic δ-subunit-containing GABA-A receptors.[1][2][3] This document details two robust, HTS-compatible, cell-based functional assays: a primary screen using a FLIPR Membrane Potential (FMP) assay and an orthogonal, secondary screen utilizing a Yellow Fluorescent Protein (YFP)-based halide-flux assay. We provide not only step-by-step protocols but also the scientific rationale behind the experimental design, data analysis, and validation criteria essential for a successful screening campaign. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to discover novel modulators of this critical therapeutic target.

Introduction: Targeting the GABA-A Receptor with Gaboxadol Analogs

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission within the central nervous system (CNS).[4] Its role in regulating neuronal excitability makes it a pivotal therapeutic target for a multitude of neurological and psychiatric conditions, including insomnia, anxiety, and epilepsy.[4] These receptors are pentameric structures that form a central pore permeable to chloride ions (Cl⁻).[4] The binding of the endogenous neurotransmitter GABA to its orthosteric site on the receptor complex induces a conformational change, opening the channel and allowing an influx of Cl⁻.[5] This hyperpolarizes the neuron, reducing the likelihood of an action potential and thus exerting an inhibitory effect.

This compound, also known as Gaboxadol or THIP, is a bicyclic analogue of GABA.[1][6] Unlike allosteric modulators such as benzodiazepines, which bind to a distinct site to enhance GABA's effect, Gaboxadol acts as a direct agonist at the same orthosteric site as GABA.[1] Its unique pharmacological profile is characterized by its preferential agonism at extrasynaptic GABA-A receptors containing the δ (delta) subunit, often in an α4βδ or α6βδ configuration.[2][3] These extrasynaptic receptors are sensitive to low, ambient concentrations of GABA and are responsible for generating a persistent form of inhibition known as tonic inhibition, which plays a critical role in controlling overall neuronal excitability.[2][3] The discovery of novel compounds that mimic or modulate the action of Gaboxadol at these specific receptor subtypes holds significant therapeutic promise.

GABA-A Receptor Signaling Pathway

The fundamental mechanism involves the direct binding of an agonist to the GABA-A receptor, which opens the chloride channel, leading to hyperpolarization and neuronal inhibition.

Caption: Agonist binding to the GABA-A receptor opens the Cl⁻ channel, leading to neuronal inhibition.

Part 1: Primary HTS Assay: FLIPR Membrane Potential (FMP)

For a primary screening campaign aimed at identifying novel GABA-A receptor agonists from large compound libraries, a FLIPR-based membrane potential assay is an industry-standard choice.[7][8] It is robust, scalable to 384- and 1536-well formats, and provides a direct functional readout of ion channel activity.[4][9]

Principle of the Assay

This assay utilizes a fluorescent voltage-sensitive dye that redistributes across the cell membrane in response to changes in membrane potential.[10] In a cell line engineered to have a higher intracellular Cl⁻ concentration, the opening of the GABA-A channel by an agonist like Gaboxadol leads to an efflux of Cl⁻, causing membrane depolarization. This depolarization drives the negatively charged dye into the cell, where it binds to intracellular components and exhibits increased fluorescence.[8][10] This change in fluorescence intensity is directly proportional to the activity of the GABA-A receptor.

Experimental Workflow: FMP Assay

References

- 1. Gaboxadol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 6-Pyridin-2-ylpyridazin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1] 6-Pyridin-2-ylpyridazin-3-ol is a novel heterocyclic compound with potential therapeutic applications. Before its advancement in preclinical studies, a thorough characterization of its effects on cell health is essential. This application note provides a comprehensive, multi-parametric strategy to evaluate the cytotoxicity of this compound.

Instead of relying on a single endpoint, which can be misleading, we present a suite of three distinct cell-based assays.[2][3] This approach allows for a more nuanced understanding of the compound's potential mechanism of action, distinguishing between effects on metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). The protocols detailed herein are designed to be robust and self-validating, providing researchers with a reliable framework for cytotoxicological profiling.[4]

The Rationale for a Multi-Parametric Approach

Cell death is a complex process that can occur through various mechanisms, primarily categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). A single assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could indicate either cell death or merely a cytostatic effect (inhibition of proliferation).[5] By combining assays that measure different cellular functions, we can build a more complete and accurate profile of a compound's cytotoxic activity.[6]

This guide focuses on three foundational assays:

-

MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[5] A decrease in this activity is often an early indicator of cellular stress.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells upon loss of plasma membrane integrity—a hallmark of necrosis.

-

Caspase-3/7 Activation Assay: Measures the activity of executioner caspases 3 and 7, key proteases that are activated during the final stages of apoptosis.[7][8][9]

Experimental Design: Foundational Considerations

To ensure data integrity and reproducibility, a well-structured experimental design is critical.

1. Cell Line Selection: The choice of cell line should be guided by the intended application of the compound. For general toxicity screening, a common, well-characterized cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer) is appropriate. If this compound is being developed as an anti-cancer agent, a panel of relevant cancer cell lines should be used. For this guide, we will use HepG2 cells as an example.

2. Compound Preparation and Dilution:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). A 10 mM stock is standard.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for treatment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

3. Essential Controls for a Self-Validating System:

-

Untreated Control: Cells incubated with culture medium only. This represents 100% viability or baseline LDH release/caspase activity.

-

Vehicle Control: Cells incubated with culture medium containing the same final concentration of the solvent (DMSO) as the highest compound concentration. This control is essential to ensure that the solvent itself does not impact cell viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine for apoptosis, or 1% Triton™ X-100 for necrosis). This confirms that the assay system is responsive and capable of detecting cell death.

-

Assay-Specific Controls:

-

For LDH Assay: A "Maximum LDH Release" control is created by treating untreated cells with a lysis buffer to cause 100% cell lysis.[10]

-

Blank/Background Control: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.

-

Protocol 1: MTT Assay for Metabolic Viability